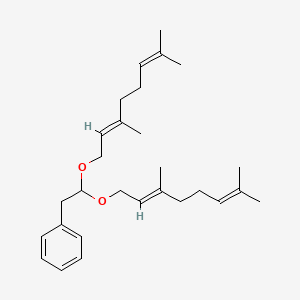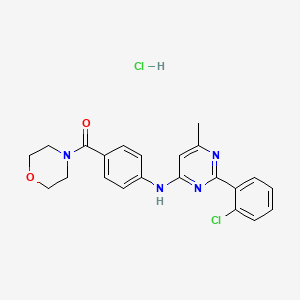
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a dimethylamino group, an ethyl group, and a phenyl group attached to a butyronitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethylmagnesium bromide, followed by the addition of a nitrile group. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium acetate. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar structure but lacks the ethyl and phenyl groups.
2-Ethyl-2-phenylbutyronitrile: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)-2-phenylbutyronitrile: Similar structure but lacks the ethyl group.
Uniqueness
4-(Dimethylamino)-2-ethyl-2-phenylbutyronitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the dimethylamino group enhances its nucleophilicity, while the ethyl and phenyl groups contribute to its steric and electronic characteristics.
Properties
CAS No. |
2809-44-1 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-(dimethylamino)-2-ethyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C14H20N2/c1-4-14(12-15,10-11-16(2)3)13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
FUTYMWBLUNRHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


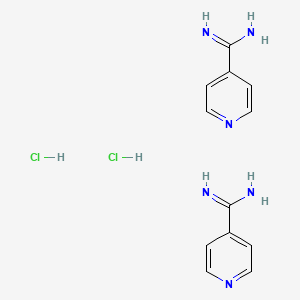
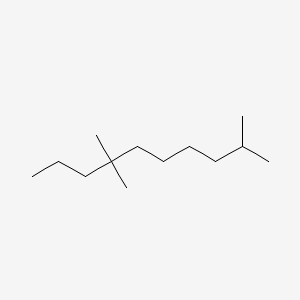
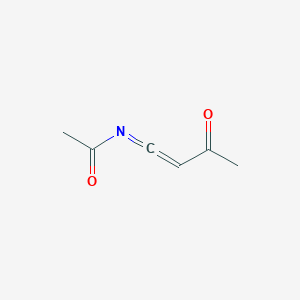
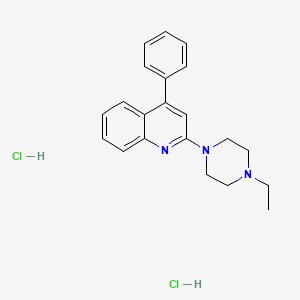
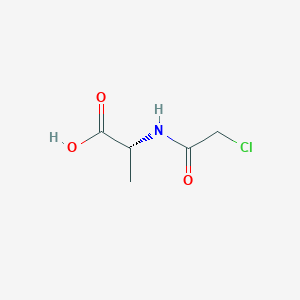
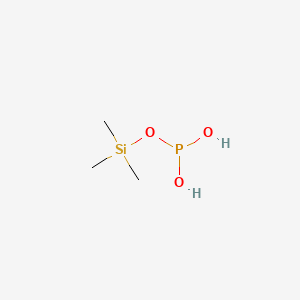
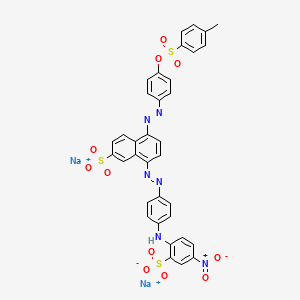
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
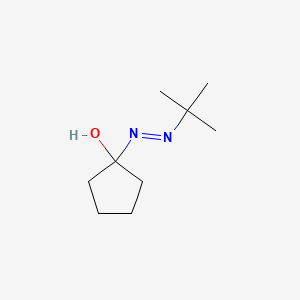
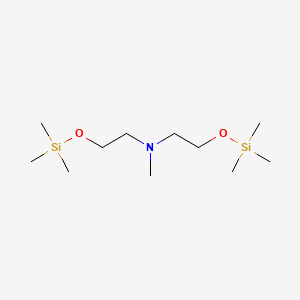
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
